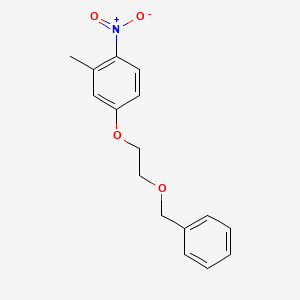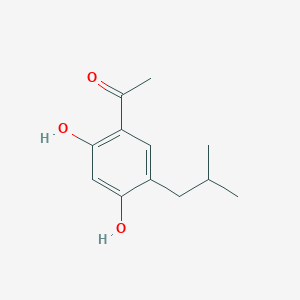
Sodium indol-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium indol-1-ide is an organometallic compound derived from indole, a heterocyclic aromatic organic compound. Indole itself is a significant structure in organic chemistry, known for its presence in many natural products and pharmaceuticals. The sodium derivative, this compound, is formed by the deprotonation of the nitrogen atom in the indole ring, resulting in a compound with unique reactivity and applications.
Métodos De Preparación
Sodium indol-1-ide can be synthesized through various methods, primarily involving the deprotonation of indole. One common synthetic route involves the reaction of indole with a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using large-scale reactors, maintaining strict anhydrous conditions, and employing efficient purification techniques to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Sodium indol-1-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The sodium atom in this compound can be replaced by other electrophiles, leading to the formation of various substituted indole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation and Reduction Reactions: this compound can participate in oxidation reactions to form indole-2-carboxylates or other oxidized products. Reduction reactions can also occur, leading to the formation of reduced indole derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming complex heterocyclic structures. These reactions are often catalyzed by transition metals and proceed under mild conditions.
Common Reagents and Conditions:
Bases: Sodium hydride (NaH), sodium amide (NaNH2)
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Catalysts: Transition metals like palladium, nickel, and copper
Major Products:
- Substituted indoles
- Indole-2-carboxylates
- Complex heterocyclic compounds
Aplicaciones Científicas De Investigación
Sodium indol-1-ide has a wide range of applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Indole derivatives are known for their biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound is used in the synthesis of these bioactive compounds.
Materials Science: The compound is used in the preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of Sodium indol-1-ide involves its ability to act as a nucleophile due to the presence of the negatively charged nitrogen atom. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with electrophilic centers in other molecules, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Sodium indol-1-ide can be compared with other similar compounds, such as:
Indole: The parent compound, which lacks the sodium atom and has different reactivity.
1-Lithioindole: Another organometallic derivative of indole, where lithium replaces sodium. It has similar reactivity but may differ in terms of reaction conditions and product selectivity.
Indole-3-carboxylate: A derivative where a carboxylate group is present at the 3-position of the indole ring, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the sodium atom. This makes it a valuable intermediate in organic synthesis, particularly for reactions requiring strong nucleophiles.
Propiedades
Fórmula molecular |
C8H6NNa |
|---|---|
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
sodium;indol-1-ide |
InChI |
InChI=1S/C8H6N.Na/c1-2-4-8-7(3-1)5-6-9-8;/h1-6H;/q-1;+1 |
Clave InChI |
VSYCUXURPINEGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C[N-]2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]benzonitrile](/img/structure/B8414120.png)





![2-(2-Benzo[1,3]dioxol-5-yl-5-methyl-thiazol-4-yl)-ethanol](/img/structure/B8414147.png)


![2-[4-(1-Aminoethyl)-2-chlorophenyl]-2-methylpropanenitrile](/img/structure/B8414154.png)

